molecular formula C18H17ClN6O4 B13758651 N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide CAS No. 72214-20-1

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide

Cat. No.: B13758651
CAS No.: 72214-20-1
M. Wt: 416.8 g/mol
InChI Key: USAYCNISMSXUKK-UHFFFAOYSA-N
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Description

Properties

CAS No.

72214-20-1

Molecular Formula

C18H17ClN6O4

Molecular Weight

416.8 g/mol

IUPAC Name

N-[4-chloro-2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(2-hydroxypropylamino)phenyl]acetamide

InChI

InChI=1S/C18H17ClN6O4/c1-10(26)9-21-16-7-17(22-11(2)27)18(6-14(16)19)24-23-15-4-3-13(25(28)29)5-12(15)8-20/h3-7,10,21,26H,9H2,1-2H3,(H,22,27)

InChI Key

USAYCNISMSXUKK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide typically involves a multi-step process. The initial step often includes the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 4-chloro-2-aminophenol. The final step involves the acylation of the resulting azo compound with acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
  • CAS Registry Number : 71617-28-2
  • Molecular Formula : C₁₇H₁₇Cl₂N₅O₄
  • Molecular Weight : 426.254 g/mol

Structural Features :
The compound contains:

  • An azo group (-N=N-) linking two aromatic rings.
  • A 2-cyano-4-nitrophenyl substituent on one azo terminus.
  • A 4-chloro-5-[(2-hydroxypropyl)amino]phenyl group on the other azo terminus, with an acetamide (-NHCOCH₃) side chain .

Physicochemical Properties :

  • Density : 1.49 g/cm³
  • Boiling Point : 712.1°C at 760 mmHg
  • Water Solubility: Limited data, but the 2-hydroxypropyl group may enhance hydrophilicity compared to non-polar analogs .
  • Safety : Classified as a skin sensitizer (H317) .

Comparison with Similar Compounds

Structural Analog 1: N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide

  • CAS : 86190-47-8
  • Molecular Formula : C₁₈H₂₀ClN₅O₃
  • Key Differences: Replaces the 2-hydroxypropylamino group with a 1-methylpropylamino substituent. Lacks the cyano group on the nitrophenyl ring.
  • Properties :
    • Density : 1.32 g/cm³ (lower than target compound) .
    • Boiling Point : 631.7°C (lower than target’s 712.1°C) .
  • Implications: Reduced polarity due to the absence of hydroxyl and cyano groups may decrease solubility and alter bioactivity .

Structural Analog 2: Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-

  • CAS : 52549-57-2
  • Molecular Formula : C₂₁H₂₄N₆O₅
  • Key Differences: Substitutes the 2-hydroxypropylamino with bis(2-methoxyethyl)amino. Retains the cyano-nitro azo backbone.
  • Properties :
    • LogP : 3.05 (indicative of moderate lipophilicity) .
  • Applications : Analyzed via reverse-phase HPLC, suggesting utility in analytical chemistry or pharmaceuticals .

Structural Analog 3: N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxy-3-phenoxypropyl)amino]phenyl]acetamide

  • CAS : 79542-46-4
  • Key Differences: Replaces 2-hydroxypropyl with 2-hydroxy-3-phenoxypropyl. Introduces a phenoxy group, increasing aromaticity.
  • Implications : Enhanced aromaticity may improve UV stability and dye performance .

Comparative Analysis of Properties

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight 426.25 g/mol 389.84 g/mol 440.46 g/mol
Density (g/cm³) 1.49 1.32 N/A
Boiling Point (°C) 712.1 631.7 N/A
LogP 3.7 (calculated) N/A 3.05

Key Observations :

  • The target compound’s higher boiling point and density correlate with its polar substituents (hydroxypropyl, cyano) .
  • Analog 2’s bis(2-methoxyethyl) group balances hydrophilicity and lipophilicity, making it suitable for HPLC analysis .

Environmental and Regulatory Considerations

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